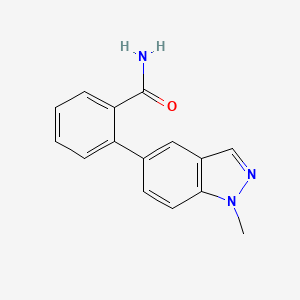

![molecular formula C15H21ClN2O3S B5600907 N-[2-(1-氮杂环戊基)-2-氧代乙基]-N-(2-氯苯基)甲磺酰胺](/img/structure/B5600907.png)

N-[2-(1-氮杂环戊基)-2-氧代乙基]-N-(2-氯苯基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methanesulfonamide derivatives exhibit a range of biological activities and have been the subject of various structural and synthetic studies. Their molecular structure often features distinct conformational aspects due to the presence of sulfonamide groups, which can significantly influence their chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of methanesulfonamide derivatives can involve various strategies, including the reaction of dichlorophenylmethanesulfonamide with trichloroethylene to produce highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, demonstrating high reactivity in alkylation reactions (Yu. A. Aizina et al., 2012). Another approach includes the development of chemoselective N-acylation reagents, showcasing the versatility of methanesulfonamide derivatives in synthetic chemistry (K. Kondo et al., 2000).

Molecular Structure Analysis

Methanesulfonanilides, a category related to methanesulfonamides, often exhibit specific conformational traits due to their sulfonamide and phenyl groups. Studies have detailed the bond parameters, torsion angles, and hydrogen bonding patterns that define their solid-state structures, providing insights into their molecular conformations (B. Gowda et al., 2007).

Chemical Reactions and Properties

Reactivity towards various reagents and the ability to undergo transformations such as vicarious nucleophilic substitution indicate the chemical versatility of methanesulfonamide derivatives. The electron-withdrawing effects of the sulfonamide group can activate adjacent aromatic systems for substitution reactions, expanding the utility of these compounds in organic synthesis (T. Lemek et al., 2008).

Physical Properties Analysis

The solid-state structure, determined by X-ray diffraction and supplemented by theoretical methods, reveals how molecules are packed through interactions like hydrogen bonding. Such structural details contribute to understanding the compound's physical properties, including solubility and melting point (J. E. Galván et al., 2018).

Chemical Properties Analysis

The formation of dimers through hydrogen bonding and other intermolecular interactions is a common theme in the chemical behavior of methanesulfonamide derivatives. These interactions not only define their chemical properties but also their biological activity, as the amide hydrogen is positioned for interaction with biological receptors (B. Gowda et al., 2007).

科学研究应用

结构表征和生物活性

已经对各种二氯苯甲磺酰胺衍生物(如N-(2,3-二氯苯基)甲磺酰胺)进行了研究,以了解它们的分子结构和潜在的生物活性。这些研究通常探讨了对它们与生物受体相互作用至关重要的键参数和构象。例如,酰胺H原子相对于苯环平面的位置和甲磺酰基的取向是其生物活性中的关键因素。这些分子形成特定的氢键模式,例如N—H⋯O氢键,这对于它们的堆积和潜在的生物功能具有重要意义(Gowda, Foro, & Fuess, 2007)。

化学合成和反应性

其他研究集中于苯甲磺酰胺衍生物的合成及其反应性。例如,已经探索了N,N-二氯苯甲磺酰胺与三氯乙烯的反应,导致了新的亲电N-磺酰基取代的多卤代醛亚胺。这些化合物表现出很高的反应性,这对于有机合成和新型化学试剂的开发可能是很有价值的(Aizina, Levkovskaya, & Rozentsveig, 2012)。

微生物降解和环境影响

甲烷氧化培养物对氯代脂族烃的生物降解,包括对甲磺酸微生物代谢的研究,提供了对这些化合物对环境的影响和潜在生物修复应用的见解。例如,甲磺酸是硫循环中的一个关键中间体,特定的好氧细菌能够利用它作为碳和能量底物(Kelly & Murrell, 1999)。此外,氯代溶剂的微生物还原,如N-(4-(1-氧代-2-氯乙酰乙基)苯甲磺酰胺)的还原,突出了微生物在合成用于制药应用的手性中间体方面的潜力(Patel, Banerjee, Mcnamee, & Szarka, 1993)。

属性

IUPAC Name |

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O3S/c1-22(20,21)18(14-9-5-4-8-13(14)16)12-15(19)17-10-6-2-3-7-11-17/h4-5,8-9H,2-3,6-7,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUDEHJHMBRPJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)N1CCCCCC1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(1S*,5R*)-3-(3-phenylpropyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5600831.png)

![3-methyl-8-[(2-pyridin-3-yl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600836.png)

![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B5600843.png)

![2-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B5600846.png)

![5,7-dimethyl-N-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5600882.png)

![3-{[benzyl(methyl)amino]methyl}-6-chloro-2-methyl-4-quinolinol](/img/structure/B5600884.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[ethyl(4-methylphenyl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5600887.png)

![6-[(4-bromobenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B5600899.png)

![N-{rel-(3R,4S)-4-isopropyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5600903.png)

![4-{[4-(2-chlorophenoxy)-1-piperidinyl]carbonyl}-1-cyclopropyl-2-pyrrolidinone](/img/structure/B5600930.png)